4,5-Diaminophthalhydrazide
Description
4,5-Diaminophthalhydrazide (CAS: Not explicitly listed in evidence) is a specialized cyclic hydrazide derivative renowned for its exceptional chemiluminescence (CL) properties. Structurally, it features a phthalhydrazide core with amino groups at the 4- and 5-positions (Figure 1). This compound reacts selectively with aldehydes, particularly aromatic aldehydes, in acidic media to form highly chemiluminescent benzimidazole derivatives . The CL reaction is initiated by oxidation with hydrogen peroxide and potassium hexacyanoferrate(III), enabling ultrasensitive detection in high-performance liquid chromatography (HPLC). For a 20-μl injection volume, detection limits (S/N=3) are as low as 1–150 fmol for aromatic aldehydes and 0.05–2.8 pmol for aliphatic aldehydes, making it one of the most sensitive CL reagents for this application . Beyond aldehydes, this compound also reacts with α-keto acids to generate quinoxalinone derivatives, which emit intense CL under alkaline conditions .
Properties
CAS No. |
52412-81-4 |
|---|---|
Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6,7-diamino-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C8H8N4O2/c9-5-1-3-4(2-6(5)10)8(14)12-11-7(3)13/h1-2H,9-10H2,(H,11,13)(H,12,14) |
InChI Key |
CYMWNBRHNRVFCF-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1N)N)C(=O)NNC2=O |
Canonical SMILES |
C1=C2C(=CC(=C1N)N)C(=O)NNC2=O |
Other CAS No. |
52412-81-4 |
Synonyms |
4,5-diaminophthalhydrazide 4,5-DPH |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione)
- Key Differences: Luminol requires a catalyst (e.g., horseradish peroxidase) for CL emission, whereas 4,5-Diaminophthalhydrazide operates via direct chemical oxidation . Detection Limits: Luminol’s sensitivity for aldehydes is significantly lower (nanomolar range), while this compound achieves femtomolar detection . Selectivity: Luminol reacts broadly with oxidizable species (e.g., peroxides, metal ions), whereas this compound is selective for aldehydes and α-keto acids .
2.1.2. N-(7-Aminobutyl)-N-ethyl-naphthalene-1,2-dicarboxylic Hydrazide
- Key Differences: This naphthalene-based hydrazide exhibits CL but requires UV irradiation for activation, unlike this compound, which functions under ambient conditions . Applications: Primarily used for labeling proteins, lacking the versatility of this compound in detecting small molecules like aldehydes .
2.1.3. 4,5-Dianilinophthalimide
- Key Differences: Structural Analogues: Replaces hydrazide groups with anilino substituents, rendering it inactive in CL reactions. Used primarily as a fluorescent dye or polymer intermediate . Reactivity: Lacks the nucleophilic hydrazide groups critical for aldehyde derivatization .
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